phenopryldiasulfone
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Overview
Description
phenopryldiasulfone is a chemotherapeutic agent primarily used in the treatment of tuberculosis. It belongs to the class of sulfone compounds, which are known for their antibacterial properties. This compound was first synthesized in the 1930s and gained attention due to its effectiveness against tuberculosis and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
phenopryldiasulfone is synthesized through a series of chemical reactions involving the sulfonation of aromatic compounds. The initial step involves the nitration of an aromatic compound, followed by reduction to form an amine. This amine is then subjected to sulfonation to produce the sulfone compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
phenopryldiasulfone undergoes various chemical reactions, including:
- this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form amines.
Substitution: This compound can undergo nucleophilic substitution reactions .Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfone derivatives.
Scientific Research Applications
phenopryldiasulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfone chemistry.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Primarily used in the treatment of tuberculosis and leprosy.
Mechanism of Action
phenopryldiasulfone exerts its effects by inhibiting the synthesis of folic acid in bacteria. It acts as a competitive antagonist of p-aminobenzoic acid, a precursor in the folic acid synthesis pathway. By inhibiting folic acid synthesis, this compound prevents the production of DNA, RNA, and proteins, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide used to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Dapsone: Used in the treatment of leprosy and dermatitis herpetiformis.
Uniqueness
phenopryldiasulfone is unique due to its low toxicity and high efficacy against tuberculosis. Unlike other sulfonamides, it has a broader spectrum of activity and is effective against both tuberculosis and leprosy .
Properties
CAS No. |
118-84-3 |
---|---|
Molecular Formula |
C30H32N2O14S5 |
Molecular Weight |
804.9 g/mol |
IUPAC Name |
1-phenyl-3-[4-[4-[(3-phenyl-1,3-disulfopropyl)amino]phenyl]sulfonylanilino]propane-1,3-disulfonic acid |
InChI |
InChI=1S/C30H32N2O14S5/c33-47(34,25-15-11-23(12-16-25)31-29(50(41,42)43)19-27(48(35,36)37)21-7-3-1-4-8-21)26-17-13-24(14-18-26)32-30(51(44,45)46)20-28(49(38,39)40)22-9-5-2-6-10-22/h1-18,27-32H,19-20H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46) |
InChI Key |
HCCUQCPVNVAHMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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